BenchChemオンラインストアへようこそ!

N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE

Lipophilicity Drug-likeness ADME prediction

Procure this compound for its unique benzenesulfonamide-benzamide pharmacophore (XLogP3-AA=3.5, TPSA=102 Ų, 2 HBD/6 HBA). Its para-sulfonamidomethyl substitution and balanced lipophilicity distinguish it from ortho/meta analogs and polar benzothiazole variants. With no known bioactivity, it serves as an ideal negative control when paired with active chemotypes in screening campaigns. Verify solubility and permeability before cell-based assays.

Molecular Formula C23H24N2O5S
Molecular Weight 440.5g/mol
CAS No. 690245-53-5
Cat. No. B492821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE
CAS690245-53-5
Molecular FormulaC23H24N2O5S
Molecular Weight440.5g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
InChIInChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26)
InChIKeyFGAHYIRMHKQPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide (CAS 690245-53-5): Structural Identity and Compound Class Context for Procurement Decisions


N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE (CAS 690245-53-5) is a fully synthetic benzenesulfonamide-benzamide hybrid compound with molecular formula C23H24N2O5S and molecular weight 440.5 g/mol [1]. It features a benzamide core bearing a 4-ethoxyphenyl substituent on the amide nitrogen and a 3-methoxybenzenesulfonamidomethyl group at the para position of the benzamide ring [1]. The compound is catalogued in the PubChem compound database (CID 984506) and is offered by multiple screening-library vendors, though no primary research publications, patents, or biological activity data have been identified for this specific molecule as of the present analysis [2].

Why Generic Substitution of N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide Risks Irreproducible Screening Outcomes


Within the benzenesulfonamide-benzamide class, minor structural alterations can profoundly shift target engagement profiles, physicochemical properties, and assay compatibility. The target compound's unique combination of a 4-ethoxyphenyl amide terminus, a para-sulfonamidomethyl linker, and a 3-methoxybenzenesulfonyl group generates a distinct three-dimensional pharmacophore that differs from close analogs in computed lipophilicity (XLogP3-AA = 3.5), hydrogen-bonding capacity (HBD = 2, HBA = 6), and topological polar surface area (TPSA = 102 Ų) [1]. Substituting a close structural analog—even one differing by a single substituent—can alter these parameters sufficiently to invalidate prior screening results, mislead SAR interpretation, or compromise solubility and permeability in cell-based assays. Until direct comparative biological data become available, these computed physicochemical differences constitute the sole quantifiable basis for compound-specific selection [1].

N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide: Quantifiable Differentiation from Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiation vs. 4-Ethoxyphenyl Trifluoromethyl Analog

The target compound exhibits a computed XLogP3-AA of 3.5, reflecting the moderate lipophilicity conferred by the 3-methoxy substituent on the benzenesulfonyl ring [1]. In contrast, the direct structural analog N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE, which replaces the 3-methoxy group with a 3-trifluoromethyl group, is predicted to have significantly higher lipophilicity due to the strongly electron-withdrawing and hydrophobic CF3 moiety . While an experimentally measured logP for the trifluoromethyl analog is not publicly available, the Hansch π constant difference (π(OCH3) ≈ -0.02 vs. π(CF3) ≈ +0.88) predicts an XLogP increase of approximately 0.9 log units for the CF3 variant, which would meaningfully alter membrane permeability and solubility profiles in cell-based screening assays.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Profile vs. 2-Position Sulfonamide Isomer

The target compound has 2 hydrogen-bond donors (HBD; sulfonamide NH and amide NH) and 6 hydrogen-bond acceptors (HBA; sulfonyl oxygens, amide carbonyl, methoxy oxygen, ethoxy oxygen) [1]. The close analog N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide (C21H20N2O4S, MW 396.5) shares the same HBD count of 2 but has only 4 HBA due to the absence of the 3-methoxy group on the benzenesulfonyl ring and the ethoxy oxygen being retained only on the aniline side . The target compound's two additional HBA sites, located on the methoxybenzenesulfonyl moiety, provide supplementary polar interaction points that may engage distinct residues in a target binding pocket or alter crystal packing in solid-state studies.

Hydrogen bonding Target engagement Crystal engineering

Topological Polar Surface Area (TPSA) Differentiation vs. Benzothiazole-Substituted Analog

The target compound has a computed TPSA of 102 Ų [1], placing it within the typical range for orally bioavailable small molecules (Veber rule threshold: <140 Ų). The structurally related analog 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE, which replaces the 4-ethoxyphenyl group with a 2-methylbenzothiazol-5-yl moiety, incorporates additional heteroatoms (N and S in the benzothiazole ring) that increase the TPSA beyond that of the target compound. While the exact computed TPSA for the benzothiazole analog is not publicly available, the introduction of the benzothiazole ring is expected to add approximately 15–25 Ų to the TPSA, based on fragment-based TPSA contributions [2]. This differential TPSA may result in measurably lower passive membrane permeation for the benzothiazole analog in Caco-2 or PAMPA assays.

Membrane permeability Blood-brain barrier penetration Oral bioavailability prediction

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analog Scaffolds

The target compound contains 9 rotatable bonds (PubChem Cactvs) [1], conferring substantial conformational flexibility that may be advantageous or detrimental depending on the target binding site. By comparison, the benzenesulfonamide influenza hemagglutinin inhibitor lead compound cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (compound 28, EC50 = 210 nM against H1N1 A/Weiss/43 strain) has a more constrained cyclohexylmethylamino linker, resulting in fewer rotatable bonds and a reduced entropic penalty upon binding [2]. The target compound's 9 rotatable bonds, while in line with the mean for oral drugs (~6–10), may engender a greater entropic cost of binding compared to more rigid analogs, but also offers greater conformational sampling for targets with flexible or adaptive binding pockets.

Conformational entropy Binding affinity Entropic penalty

N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide: Evidence-Supported Research Application Scenarios


Chemical Probe and Screening Library Diversification Based on Computed Physicochemical Profile

The compound's computed XLogP3-AA of 3.5, TPSA of 102 Ų, and 9 rotatable bonds [1] place it within favorable drug-like chemical space (Veber and Lipinski compliant). Procurement is justified when a screening library requires a benzenesulfonamide-benzamide scaffold with moderate lipophilicity and balanced hydrogen-bonding capacity—two properties that distinguish it from both more lipophilic CF3-substituted analogs and more polar benzothiazole-substituted variants.

Negative Control or Inactive Comparator for Benzenesulfonamide Target Engagement Studies

Given the confirmed absence of known biological activity in ChEMBL 20 [1] and ZINC [2], this compound may serve as a structurally matched negative control for active benzenesulfonamide-benzamide analogs. Its 3-methoxy substituent provides a steric and electronic profile distinct from the 3-CF3 analog without introducing additional heteroatoms, making it a suitable inactive baseline comparator when paired with active members of this chemotype series.

Crystallography and Solid-State Interaction Studies Leveraging Defined H-Bond Donor/Acceptor Architecture

With exactly 2 HBD and 6 HBA sites [1], the compound offers a predictable hydrogen-bonding framework amenable to co-crystallization screens and solid-state supramolecular studies. The sulfonamide NH and amide NH donors, combined with the methoxy and ethoxy oxygen acceptors, create a defined interaction motif that can be systematically compared with analogs possessing different HBA counts.

SAR Exploration Around the Sulfonamidomethyl Linker Position

The para-sulfonamidomethyl substitution on the benzamide ring is a structural feature that differentiates this compound from ortho- and meta-substituted analogs. Procurement of this specific compound enables systematic exploration of positional SAR within the benzenesulfonamide-benzamide series, particularly when head-to-head comparisons with 2-substituted (ortho) and 3-substituted (meta) sulfonamido benzamides are planned [1].

Quote Request

Request a Quote for N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.